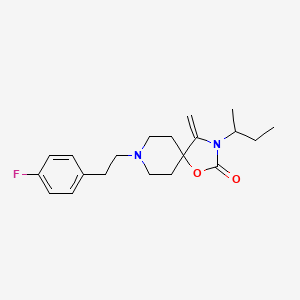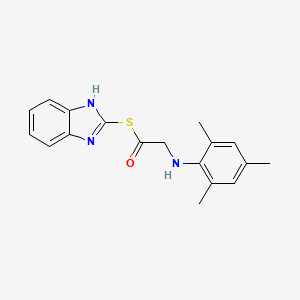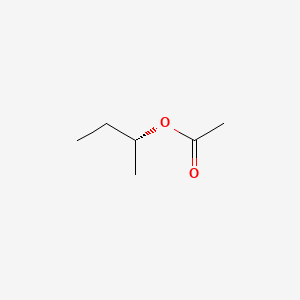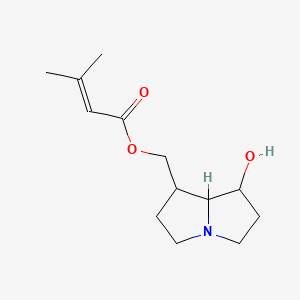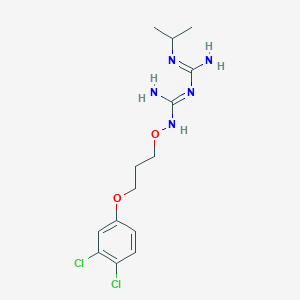
Mrf3UB2U84
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Mrf3UB2U84 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mrf3UB2U84 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Mrf3UB2U84 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mrf3UB2U84 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Mrf3UB2U84 include other chlorinated organic molecules and nitrogen-containing heterocycles . Examples of similar compounds are:
- PS-25
- PS-27
- PS-28
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific biological targets .
Properties
CAS No. |
381247-45-6 |
|---|---|
Molecular Formula |
C14H21Cl2N5O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(1E)-1-[amino-[3-(3,4-dichlorophenoxy)propoxyamino]methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C14H21Cl2N5O2/c1-9(2)19-13(17)20-14(18)21-23-7-3-6-22-10-4-5-11(15)12(16)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H5,17,18,19,20,21) |
InChI Key |
IWHOXJBSWZKRRM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NOCCCOC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NOCCCOC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


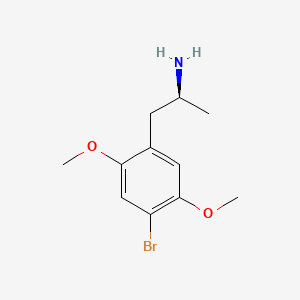

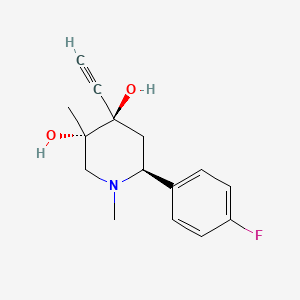

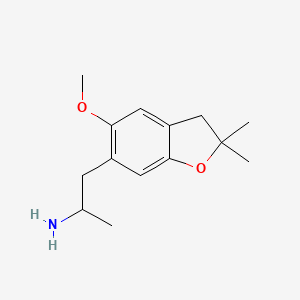
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
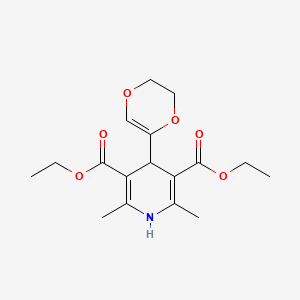
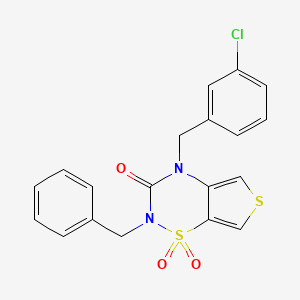
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
